N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
- Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of the Furan Ring: The furan ring is introduced through a series of reactions, including alkylation and cyclization.
- Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via nucleophilic substitution reactions.
- Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
- Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.
- Substitution: The dichlorophenyl group can participate in substitution reactions, allowing for the introduction of different substituents.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
- Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry::
- Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
- Material Science: It can be incorporated into polymers and other materials to enhance their properties.
- Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme functions and developing new drugs.
- Biological Probes: It can be used as a probe to study biological processes at the molecular level.
- Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Therapeutic Applications: It may have potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
- Chemical Manufacturing: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in chemical manufacturing processes.
- Pharmaceuticals: It can be used in the production of pharmaceutical compounds, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds::
- 4-Iodobenzoic Acid: Similar in having a substituted benzene ring, but differs in its functional groups and overall structure .
- 2-Fluorodeschloroketamine: Shares some structural similarities but has different functional groups and pharmacological properties .
Uniqueness: N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique combination of a dichlorophenyl group, a furan ring, and a benzothieno pyrimidine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19Cl2N3O3S2 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19Cl2N3O3S2/c24-13-7-8-16(25)17(10-13)26-19(29)12-32-23-27-21-20(15-5-1-2-6-18(15)33-21)22(30)28(23)11-14-4-3-9-31-14/h3-4,7-10H,1-2,5-6,11-12H2,(H,26,29) |
InChI Key |
QTTKFSSFLUJVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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